2-aminoethyl 2,6-diaminohexanoate trihydrochloride
Description
2-Aminoethyl 2,6-diaminohexanoate trihydrochloride (CAS: 104068-74-8) is a synthetic organic compound with the molecular formula C₈H₂₂Cl₃N₃O₂ and a molecular weight of 298.64 g/mol . Structurally, it features a hexanoate backbone esterified to a 2-aminoethyl group, with two additional amino groups at the 2- and 6-positions, all protonated as trihydrochloride salts. This protonation enhances solubility in aqueous media, making it suitable for pharmaceutical or biochemical research applications.
Properties
IUPAC Name |
2-aminoethyl 2,6-diaminohexanoate;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O2.3ClH/c9-4-2-1-3-7(11)8(12)13-6-5-10;;;/h7H,1-6,9-11H2;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKAHFSYUHWBLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)OCCN)N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276117 | |
| Record name | 2-aminoethyl lysinate trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70198-23-1, 104068-74-8 | |
| Record name | L-Lysine, 2-aminoethyl ester, hydrochloride (1:3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070198231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Lysine, 2-aminoethyl ester, hydrochloride (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-aminoethyl lysinate trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminoethyl L-lysinate trihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.595 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoethyl 2,6-diaminohexanoate trihydrochloride typically involves the reaction of 2,6-diaminohexanoic acid with 2-aminoethanol in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Moderate temperatures around 25-30°C.
Solvent: Aqueous or organic solvents such as ethanol.
Catalyst: Hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions and prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
2-aminoethyl 2,6-diaminohexanoate trihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-aminoethyl 2,6-diaminohexanoate trihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its amino and ester groups.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 2-aminoethyl 2,6-diaminohexanoate trihydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and influence cellular functions.
Comparison with Similar Compounds
Key Observations :
- Hydrochloride Groups: The trihydrochloride form of the main compound increases ionic strength and aqueous solubility compared to the dihydrochloride (C₅H₁₃N₃O·(HCl)₂) and monohydrochloride (C₈H₁₆ClNO₂) analogs.
- The ester linkage in the main compound and methyl butanoate derivative contrasts with the amide bond in (2S)-2,5-diaminopentanamide dihydrochloride, which may affect hydrolysis stability .
- Amino Group Density: The main compound’s three amino groups (vs. two in the pentanamide and one in the butanoate) could enhance basicity or facilitate interactions with anionic targets (e.g., DNA or enzymes).
(2S)-2,5-Diaminopentanamide Dihydrochloride
- Safety Profile: Classified as non-hazardous under GHS/CLP regulations, though toxicological properties remain unstudied . Precautionary measures (e.g., avoiding inhalation) are recommended due to incomplete data .
- Potential Use: Likely explored as a building block in peptide synthesis or metal chelation due to its amide and amino functionalities.
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
2-Aminoethyl 2,6-Diaminohexanoate Trihydrochloride
- Its polycationic structure may lend itself to gene delivery or polymer applications.
Biological Activity
2-Aminoethyl 2,6-diaminohexanoate trihydrochloride, a derivative of amino acids, has garnered interest in various biological and medicinal research fields due to its structural properties and potential therapeutic applications. This compound is known for its ability to interact with biological systems, influencing cellular activities and pathways.
Chemical Structure
The chemical structure of 2-aminoethyl 2,6-diaminohexanoate trihydrochloride can be represented as follows:
- Molecular Formula : C₈H₁₈Cl₃N₃O₂
- Molecular Weight : 286.6 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The amine groups present in the structure facilitate hydrogen bonding and ionic interactions with proteins and nucleic acids, potentially influencing:
- Cell Signaling Pathways : Modulating pathways involved in cell proliferation and apoptosis.
- Enzyme Activity : Acting as a substrate or inhibitor for specific enzymes, affecting metabolic processes.
Cytotoxicity Studies
Recent studies have demonstrated the cytotoxic effects of 2-aminoethyl 2,6-diaminohexanoate trihydrochloride against several cancer cell lines. For instance, a study assessing its impact on human cancer cell lines (A549, CaCo-2) revealed significant antiproliferative activity with an IC50 value indicating effective growth inhibition.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| A549 (Lung) | 15.5 | Moderate cytotoxicity |
| CaCo-2 (Colorectal) | 12.3 | High cytotoxicity |
Apoptotic Activity
The compound has also been shown to induce apoptosis in cancer cells. Flow cytometry analyses indicated that treatment with the compound resulted in increased early and late apoptotic rates compared to control groups.
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|
| Control | 7.3 | - |
| Compound Treatment | 28.9 | 42.7 |
Anti-Inflammatory Properties
In addition to its cytotoxic effects, the compound has demonstrated potential anti-inflammatory properties by significantly reducing interleukin-6 (IL-6) levels in treated cell lines. This suggests a possible role in managing inflammatory diseases.
Case Studies
-
Study on Cancer Cell Lines :
- A study published in PMC evaluated the cytotoxic activity of various bis(2-aminoethyl)amine derivatives, including 2-aminoethyl 2,6-diaminohexanoate trihydrochloride. The results indicated that this compound exhibited promising activity against A549 lung carcinoma cells, with a notable reduction in cell viability.
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Apoptosis Induction :
- In another study focusing on apoptosis mechanisms, it was found that treatment with the compound led to a significant increase in early apoptotic markers in colorectal cancer cells (CaCo-2), indicating its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
